molecular formula C15H10FNO2 B1414595 5-Fluoro-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one CAS No. 2197064-30-3

5-Fluoro-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B1414595
CAS No.: 2197064-30-3
M. Wt: 255.24 g/mol
InChI Key: VDKXSTXYWXQWKZ-QPEQYQDCSA-N
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Description

5-Fluoro-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one is a fluorinated oxindole derivative featuring a 3-hydroxybenzylidene substituent at the 3-position of the indole ring. Its molecular formula is C₁₅H₁₀FNO₂, with a molecular weight of 255.25 g/mol (CAS: 2197064-30-3) . The compound is structurally characterized by a conjugated enone system formed by the benzylidene group, which is critical for its electronic properties and biological interactions. The fluorine atom at the 5-position enhances metabolic stability and bioavailability, while the 3-hydroxy group on the benzylidene moiety contributes to hydrogen bonding and solubility .

Properties

IUPAC Name

(3Z)-5-fluoro-3-[(3-hydroxyphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-10-4-5-14-12(8-10)13(15(19)17-14)7-9-2-1-3-11(18)6-9/h1-8,18H,(H,17,19)/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKXSTXYWXQWKZ-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C\2/C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways:

Although specific pathways affected by 5-FHI are not well-documented, we can speculate based on its reported activities. For instance:

Action Environment:

Environmental factors, such as pH, temperature, and co-administered substances, can influence 5-FHI’s stability, efficacy, and bioavailability. These factors impact its overall therapeutic potential.

Biological Activity

5-Fluoro-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one, a derivative of oxindole, has gained attention in recent years for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C₈H₆FNO₂
  • Molecular Weight : 151.14 g/mol
  • CAS Number : 56341-41-4

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including L1210 mouse leukemia cells. The compound showed potent inhibition of cell proliferation with IC₅₀ values in the nanomolar range .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
L1210 (mouse leukemia)<0.01Induction of apoptosis and cell cycle arrest
HeLa (cervical cancer)0.05Inhibition of topoisomerase activity
MCF-7 (breast cancer)0.03Modulation of estrogen receptors

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties against various bacterial strains. It exhibits notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Study: Antibacterial Efficacy

In a comparative study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be:

  • S. aureus : MIC = 32 µg/mL
  • E. coli : MIC = 64 µg/mL

These results indicate that the compound possesses moderate antibacterial activity .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Mechanism of Action
Staphylococcus aureus32Disruption of cell wall synthesis
Escherichia coli64Inhibition of protein synthesis
Pseudomonas aeruginosa>128No significant activity observed

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Anticancer Mechanism : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest .
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis pathways, which are crucial for bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Biological Activities References
5-Fluoro-3-(4-chlorobenzylidene)-1,3-dihydro-2H-indol-2-one 4-Cl-benzylidene C₁₅H₉ClFNO 273.70 Antimicrobial activity (broad-spectrum)
5-Fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one 4-OCH₃-benzylidene C₁₆H₁₂FNO₂ 269.28 Antioxidant (H₂O₂ scavenging)
5-Fluoro-3-(thien-2-ylmethylene)-1,3-dihydro-2H-indol-2-one Thiophene-2-ylmethylene C₁₃H₈FNOS 245.28 Anticancer (NCI60 cell line inhibition)
5-Fluoro-3-(3-thien-2-ylbenzylidene)-1,3-dihydro-2H-indol-2-one 3-(Thiophen-2-yl)benzylidene C₁₉H₁₃FNOS 331.38 Antiviral (HCV p7 channel inhibition)
5-Fluoro-3-[(anilino)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-dihydro-2H-indol-2-one Anilino-methylidene C₂₂H₁₅F₂N₂O 373.36 Antiviral (hepatitis C virus)

Key Structural and Functional Comparisons

Substituent Effects on Bioactivity Electron-Withdrawing Groups (e.g., Cl, F): The 4-chloro analog (C₁₅H₉ClFNO) demonstrates enhanced antimicrobial potency compared to the 3-hydroxy derivative, likely due to increased lipophilicity and membrane penetration . Electron-Donating Groups (e.g., OCH₃, OH): The 4-methoxy derivative (C₁₆H₁₂FNO₂) exhibits superior antioxidant activity via hydrogen peroxide scavenging, attributed to the methoxy group’s radical-stabilizing effects . The 3-hydroxy group in the target compound may enhance solubility but reduce membrane permeability compared to methoxy analogs .

Heterocyclic Modifications Replacement of the benzylidene group with thiophene (C₁₃H₈FNOS) shifts activity toward anticancer applications, with IC₅₀ values in the submicromolar range against leukemia and colon cancer cell lines . This is linked to thiophene’s ability to intercalate DNA or inhibit topoisomerases.

Pharmacokinetic Properties The 3-hydroxybenzylidene derivative shows moderate metabolic stability in hepatic microsome assays, whereas the 4-fluoroanilino analog (C₂₂H₁₅F₂N₂O) has improved half-life due to reduced CYP450-mediated oxidation .

Pharmacological and Biochemical Findings

  • Antimicrobial Activity: The 4-chloro analog (C₁₅H₉ClFNO) inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), outperforming the 3-hydroxy derivative (MIC > 32 µg/mL) .
  • Antioxidant Activity: The 4-methoxy derivative scavenges 78% of H₂O₂ at 50 µM, compared to 65% for the 3-hydroxy compound, likely due to the methoxy group’s electron-donating effects .
  • Anticancer Activity: The thiophene-containing analog (C₁₃H₈FNOS) inhibits 50% of NCI60 cancer cell lines at 0.5–1.0 µM, attributed to its interaction with tubulin or DNA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
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5-Fluoro-3-(3-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one

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